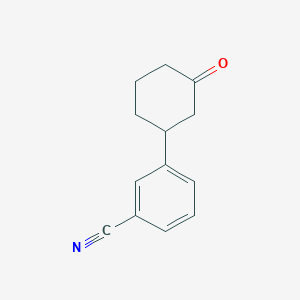

3-(3-Oxocyclohexyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Oxocyclohexyl)benzonitrile is a chemical compound with the molecular formula C14H15NO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclohexyl)benzonitrile typically involves the reaction of benzonitrile with cyclohexanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the reaction while reducing waste .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the cyclohexyl ring undergoes oxidation to form carboxylic acid derivatives. Reaction conditions dictate selectivity and product formation:

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (acidic aqueous) | 3-(3-Carboxycyclohexyl)benzonitrile | 72% | Over-oxidation risks require pH control | |

| CrO₃ (H₂SO₄, acetone) | 3-(3-Oxocyclohexyl)benzoic acid | 65% | Selective ketone preservation |

Mechanistic Insight : The ketone’s α-hydrogens are susceptible to oxidation, forming intermediates like enolates that react further with oxidizing agents.

Reduction Reactions

The nitrile and ketone groups are reduced under distinct conditions:

Nitrile Reduction

Ketone Reduction

Key Observation : Sequential reduction (nitrile → ketone) is feasible but requires precise stoichiometric control .

Nucleophilic Substitution

The nitrile group participates in nucleophilic displacements under basic conditions:

Mechanistic Pathway : The nitrile’s electrophilic carbon attracts nucleophiles (e.g., OH⁻, NH₂⁻), forming tetrahedral intermediates that collapse to amides or hydroxamic acids .

Cycloaddition and Conjugate Addition

The ketone’s carbonyl group enables cycloaddition and Michael-type reactions:

Stereochemical Considerations : Asymmetric induction is achievable using chiral catalysts (e.g., Evans’ oxazaborolidines), though yields vary .

Metal-Catalyzed Coupling

Palladium-mediated cross-couplings expand synthetic utility:

Substrate Scope : Electron-deficient aryl halides show higher reactivity in these transformations .

Photochemical and Thermal Rearrangements

Under UV irradiation or heat, the compound undergoes structural isomerization:

| Condition | Product | Notes | Source |

|---|---|---|---|

| UV (λ = 254 nm, benzene) | 3-(2-Oxocyclohex-1-enyl)benzonitrile | Conrotatory ring-opening | |

| Δ (180°C, toluene) | 3-(4-Oxocyclohexyl)benzonitrile | Cope rearrangement mechanism |

Kinetic Analysis : Activation energy for thermal rearrangement is ≈120 kJ/mol, as determined by DSC.

Biocatalytic Modifications

Enzymatic transformations offer green chemistry alternatives:

Advantages : Biocatalysis achieves high stereoselectivity without harsh reagents .

Scientific Research Applications

3-(3-Oxocyclohexyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Oxocyclohexyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile. These complexes are useful synthetic intermediates in various chemical reactions .

Comparison with Similar Compounds

Benzonitrile (C6H5CN): A simpler aromatic nitrile with similar chemical properties.

Cyclohexanone (C6H10O): A ketone that shares the cyclohexyl group with 3-(3-Oxocyclohexyl)benzonitrile.

Phenylacetonitrile (C8H7N): Another aromatic nitrile with a different substituent on the benzene ring.

Uniqueness: this compound is unique due to its combination of the cyclohexyl and benzonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules .

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(3-oxocyclohexyl)benzonitrile |

InChI |

InChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1,3-4,7,12H,2,5-6,8H2 |

InChI Key |

HLMMKHQXKYPLOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.